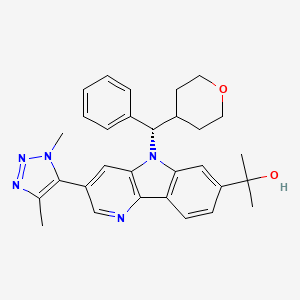
Bms-986158
説明
BMS-986158 is an orally bioavailable, potent, and selective small-molecule BET inhibitor . It binds to the acetyl-lysine binding site in the bromodomain (BRD) of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones . This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, resulting in an inhibition of tumor cell growth .
Synthesis Analysis
The key steps in the small-scale discovery synthesis of the 5H-pyrido[3,2-b]indole core of this compound are the copper-catalyzed oxidative coupling of the chloropyridine with the boronic acid (Chan–Lam coupling) and the palladium-catalyzed C–H activation reaction .Molecular Structure Analysis
The structures of this compound were elucidated by NMR spectroscopic data, HRESIMS, and specific rotation. The absolute configurations of the stereo center in lactone ring 1 and 2 were further confirmed by electronic circular dichroism (ECD) calculation .Chemical Reactions Analysis
This compound binds to the acetyl-lysine binding site in the BRD of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones . This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, resulting in an inhibition of tumor cell growth .科学的研究の応用
BMS-986158 as a Bromodomain and Extraterminal Domain (BET) Inhibitor : this compound, an experimental anticancer therapy, targets BET proteins, which regulate cancer-related genes. A Phase 1/2a trial found this compound generally well-tolerated, with diarrhea and thrombocytopenia as common side effects. Preliminary results suggested antitumor effects in certain patients (Hilton et al., 2022).
Preclinical Antitumor Activity of this compound : This BET inhibitor demonstrated robust antiproliferative activity in vitro across various cancer cell lines. It also showed antitumor activity in patient-derived xenograft (PDX) models, and gene expression profiling in human blood identified genes responsive to this compound treatment (Wee et al., 2018).
作用機序
Target of Action
BMS-986158, also known as the “BET inhibitor this compound”, primarily targets the Bromodomain and Extra-Terminal domain (BET) proteins . BET proteins play a crucial role in cancer cell proliferation, survival, and oncogenic progression . They bind directly to acetylated lysine on histone tails to promote gene transcription .
Mode of Action
Upon administration, this compound binds to the acetyl-lysine binding site in the Bromodomain (BRD) of BET proteins . This binding prevents the interaction between BET proteins and acetylated histones . As a result, chromatin remodeling is disrupted, and the expression of certain growth-promoting genes is prevented .
Biochemical Pathways
The inhibition of BET proteins by this compound affects the expression of oncogenes such as c-MYC, BCL2, and ASCL1 . These genes are directly regulated by BET proteins . The compound’s action results in a dose-dependent downregulation of c-MYC expression, which is a key player in cancer cell proliferation .
Pharmacokinetics
This compound is orally bioavailable and has a dose-proportional pharmacokinetic profile with linear increases in exposure . It has shown time- and dose-dependent modulation of BET target gene expression . The compound demonstrates rapid-to-moderate absorption, with a median time to maximum observed plasma concentration of 1–4 hours .
Result of Action
This compound has demonstrated significant antitumor activity. In c-MYC-driven cancer cell lines, it induced cancer cell death and caused dose-dependent downregulation of c-MYC expression . It also demonstrated more than 70% tumor growth inhibition at tolerated doses in patient-derived xenograft models, including lung, colorectal, and triple-negative breast cancers .
Action Environment
The efficacy of this compound can be influenced by the disease environment. For instance, in patients with Myelofibrosis (MF), this compound in combination with Janus kinase inhibitors (JAKi) like ruxolitinib (RUX) or fedratinib (FED) has demonstrated clinical benefits . The compound’s action can also be influenced by the patient’s treatment history, as seen in its use in first-line (RUX-naïve) MF and second-line (relapsed, refractory, or intolerant to prior RUX treatment) MF .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
BMS-986158 binds to the acetyl-lysine binding site in the Bromodomain (BRD) of BET proteins . This prevents the interaction between BET proteins and acetylated histones . The disruption of this interaction results in chromatin remodeling and prevents the expression of certain growth-promoting genes . This leads to an inhibition of tumor cell growth .
Cellular Effects
This compound has demonstrated potential anticancer effects . In c-MYC-driven cancer cell lines, this compound caused dose-dependent downregulation of c-MYC expression and induced cancer cell death . It has also shown promising preliminary efficacy in patients with Myelofibrosis (MF) when used in combination with Janus kinase inhibitors (JAKi) such as ruxolitinib or fedratinib .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the acetyl-lysine binding site in the BRD of BET proteins . This prevents the interaction between BET proteins and acetylated histones . This disruption of interaction results in chromatin remodeling and prevents the expression of certain growth-promoting genes . This leads to an inhibition of tumor cell growth .
Temporal Effects in Laboratory Settings
This compound has shown time- and dose-dependent modulation of BET target gene expression . It has been well-tolerated in patients with MF, with most patients remaining on treatment . The most common side effects were diarrhea and lower platelet cell numbers .
Dosage Effects in Animal Models
In patient-derived xenograft models (lung, colorectal, and triple-negative breast cancers), this compound demonstrated more than 70% tumor growth inhibition at tolerated doses .
Metabolic Pathways
It is known that this compound modulates the expression of BET target genes , which could potentially influence various metabolic pathways.
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with BET proteins in the nucleus, where it disrupts the interaction between BET proteins and acetylated histones .
特性
IUPAC Name |
2-[3-(3,5-dimethyltriazol-4-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERZPVQIRYWRK-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1800340-40-2 | |
| Record name | BMS-986158 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800340402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986158 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986158 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8BW0MQ5PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




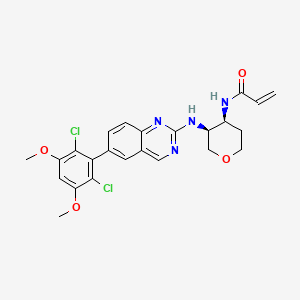
![(R)-Tetrahydrofuran-3-yl 4-(6-(5-(4-ethoxy-1-isopropylpiperidin-4-yl)pyridin-2-yl)pyrrolo[1,2-b]pyridazin-4-yl)piperazine-1-carboxylate](/img/structure/B606209.png)


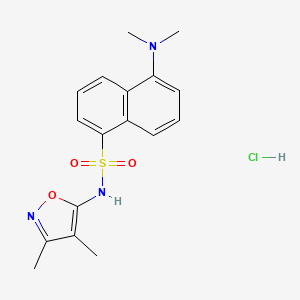
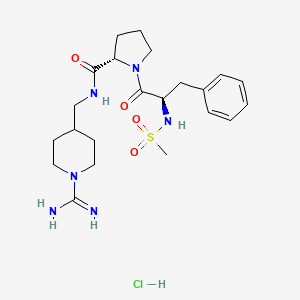
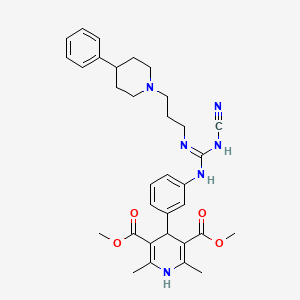
![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)
